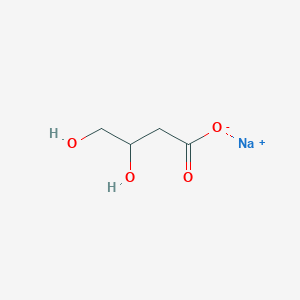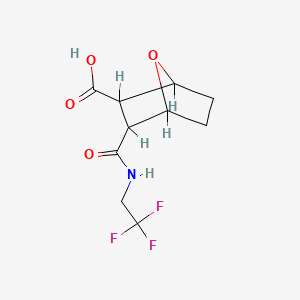![molecular formula C14H17BrF3NO8 B13416189 2-Deoxy-2-[(trifluoroacetyl)amino]-3,4,6-triacetate-alpha-D-glucopyranosyl Bromide](/img/structure/B13416189.png)
2-Deoxy-2-[(trifluoroacetyl)amino]-3,4,6-triacetate-alpha-D-glucopyranosyl Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Deoxy-2-[(trifluoroacetyl)amino]-3,4,6-triacetate-alpha-D-glucopyranosyl Bromide is a synthetic compound with the molecular formula C14H17BrF3NO8 and a molecular weight of 464.186 g/mol . It is a derivative of glucopyranose, where specific hydroxyl groups are substituted with acetyl and trifluoroacetyl groups, and a bromine atom is attached to the glucopyranosyl ring. This compound is used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
The synthesis of 2-Deoxy-2-[(trifluoroacetyl)amino]-3,4,6-triacetate-alpha-D-glucopyranosyl Bromide involves multiple steps Typically, the process starts with the protection of hydroxyl groups on the glucopyranose ring using acetyl groupsThe final step involves the bromination of the glucopyranosyl ring to obtain the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Deoxy-2-[(trifluoroacetyl)amino]-3,4,6-triacetate-alpha-D-glucopyranosyl Bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetyl and trifluoroacetyl groups can be hydrolyzed to yield the corresponding hydroxyl derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required for these transformations.
Common reagents used in these reactions include nucleophiles for substitution, acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Deoxy-2-[(trifluoroacetyl)amino]-3,4,6-triacetate-alpha-D-glucopyranosyl Bromide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving carbohydrate metabolism and enzyme interactions.
Mechanism of Action
The mechanism of action of 2-Deoxy-2-[(trifluoroacetyl)amino]-3,4,6-triacetate-alpha-D-glucopyranosyl Bromide involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The trifluoroacetyl group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or other biomolecules. The acetyl groups provide stability and influence the compound’s reactivity and solubility .
Comparison with Similar Compounds
Similar compounds to 2-Deoxy-2-[(trifluoroacetyl)amino]-3,4,6-triacetate-alpha-D-glucopyranosyl Bromide include:
2-Deoxy-2-[(trifluoroacetyl)amino]-D-glucopyranose: Lacks the acetyl groups at the 3, 4, and 6 positions.
2-Acetamido-2-deoxy-D-glucopyranose: Contains an acetamido group instead of the trifluoroacetyl group.
2-Deoxy-2-[(benzyloxycarbonyl)amino]-D-glucopyranose: Features a benzyloxycarbonyl group instead of the trifluoroacetyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H17BrF3NO8 |
|---|---|
Molecular Weight |
464.19 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-6-bromo-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H17BrF3NO8/c1-5(20)24-4-8-10(25-6(2)21)11(26-7(3)22)9(12(15)27-8)19-13(23)14(16,17)18/h8-12H,4H2,1-3H3,(H,19,23)/t8-,9-,10-,11-,12+/m1/s1 |
InChI Key |
BSWHDJQWFUUELQ-OOCWMUITSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)Br)NC(=O)C(F)(F)F)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)Br)NC(=O)C(F)(F)F)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



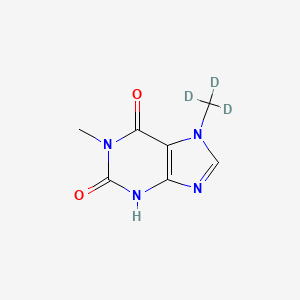


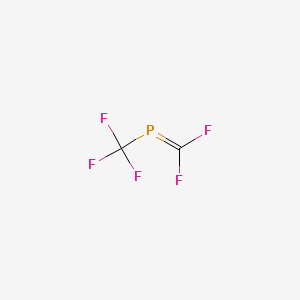

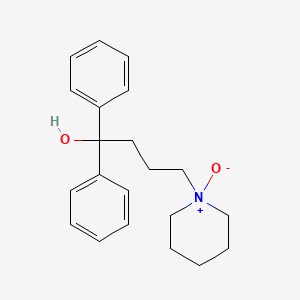

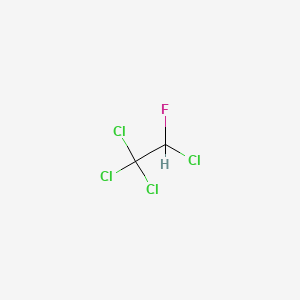
![2-[(2-Fluoroacetyl)amino]-3-phenylpropanoic acid](/img/structure/B13416169.png)
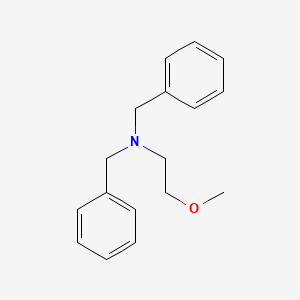
![S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-prolyl-L-phenylalanine](/img/structure/B13416177.png)
